molecular formula C12H16N2O4S B5296666 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B5296666
M. Wt: 284.33 g/mol
InChI Key: UOOUCBMWYGUGQZ-UHFFFAOYSA-N
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Description

“4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can serve as a versatile scaffold for developing novel biologically active compounds, particularly due to its stereogenicity and the non-planarity of the pyrrolidine ring which allows for increased three-dimensional coverage .

Pharmacology

In pharmacology, the compound’s derivatives are investigated for their antibacterial activity. The structure-activity relationship (SAR) studies suggest that variations in the N′-substituents and 4′-phenyl substituents can significantly influence antibacterial potency . This makes it a valuable compound for designing new antibacterial agents with improved efficacy.

Biochemistry

Biochemically, 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can be utilized to study enzyme-substrate interactions, especially where the pyrrolidine ring acts as a mimic of proline-rich regions in proteins . This can help in understanding the role of proline in biological processes and in the development of enzyme inhibitors.

Chemical Synthesis

In chemical synthesis, this compound is used for constructing complex molecules, particularly in the synthesis of boronic acids which are essential in Suzuki coupling reactions . Its sulfonyl and amide groups can act as directing groups in various catalytic processes, aiding in the formation of carbon-carbon and carbon-heteroatom bonds.

Analytical Chemistry

Analytically, derivatives of this compound can be used as standards or reagents in chromatographic methods to quantify or identify similar structures in complex mixtures . Its unique structure allows for selective interactions with analytes, improving the sensitivity and specificity of analytical methods.

Materials Science

In materials science, the compound’s derivatives could be explored for their potential in creating new materials with specific electronic or photonic properties . The pyrrolidine ring could influence the packing and electronic interactions of molecules in solid-state materials.

Antibacterial Agent Development

The compound’s ability to be modified and its influence on biological activity make it a candidate for developing new antibacterial agents. SAR studies have shown that different substituents on the pyrrolidine ring can lead to compounds with varying antibacterial activities .

Enantioselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can be used in the enantioselective synthesis of chiral molecules. This is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .

Future Directions

The future directions for research on “4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and by modifying the spatial orientation of substituents on the pyrrolidine ring .

properties

IUPAC Name

4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-10-5-4-9(12(13)15)8-11(10)19(16,17)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOUCBMWYGUGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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